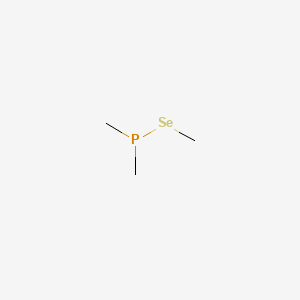
Dimethyl methylselenophosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl methylselenophosphine is an organophosphorus compound that contains selenium. It is a member of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry. The presence of selenium in its structure imparts unique chemical properties that distinguish it from other organophosphorus compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl methylselenophosphine can be synthesized through the reaction of dimethylphosphine with selenium. One common method involves the use of Grignard reagents, where dimethylphosphine reacts with selenium in the presence of an organomagnesium halide. This reaction typically occurs under an inert atmosphere to prevent oxidation and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, with considerations for safety due to the reactivity of selenium compounds. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl methylselenophosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert it back to its phosphine form or other reduced selenium species.
Substitution: It can participate in substitution reactions where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, and various substituted phosphines.
Scientific Research Applications
Dimethyl methylselenophosphine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Its unique chemical properties make it a valuable tool in studying selenium’s biological roles and interactions.
Medicine: Research into its potential therapeutic applications, such as anticancer properties, is ongoing.
Mechanism of Action
The mechanism by which dimethyl methylselenophosphine exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can interact with thiol-containing proteins and enzymes, leading to the formation of selenoproteins. These interactions can modulate various cellular processes, including antioxidant defense and redox signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl methylselenophosphine include:
Dimethyl methylphosphonate: A phosphorus-containing compound used as a flame retardant and in the synthesis of other organophosphorus compounds.
Dimethylphenylphosphine: Another organophosphorus compound with different substituents on the phosphorus atom.
Uniqueness
This compound’s uniqueness lies in the presence of selenium, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where selenium’s unique reactivity and biological roles are desired .
Properties
CAS No. |
24490-39-9 |
|---|---|
Molecular Formula |
C3H9PSe |
Molecular Weight |
155.05 g/mol |
IUPAC Name |
dimethyl(methylselanyl)phosphane |
InChI |
InChI=1S/C3H9PSe/c1-4(2)5-3/h1-3H3 |
InChI Key |
QBQDRDWPAILIMM-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















